REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9].[Br:12][C:13]1[S:14][CH:15]=[CH:16][CH:17]=1>O>[Br:12][C:13]1[S:14][C:15]([C:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])=[CH:16][CH:17]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
183 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
147 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Name
|
|
Quantity
|
122 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with thermo well,
|
Type
|
CUSTOM
|
Details
|
the reaction for 2 hours at 25-30° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
EXTRACTION
|
Details
|
Extracted the reaction mass with ethyl acetate (2×200 ml)
|
Type
|
CUSTOM
|
Details
|
separated the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
distilled off the solvent under reduced pressure to the residue
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(S1)C(CCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |